molecular formula C8H8BrF B13146433 1-Bromo-2,3-dimethyl-5-fluorobenzene

1-Bromo-2,3-dimethyl-5-fluorobenzene

Cat. No.: B13146433
M. Wt: 203.05 g/mol
InChI Key: MFEVVOJAOKSGNM-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethyl-5-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, methyl groups at positions 2 and 3, and a fluorine atom at position 3. The methyl groups likely confer steric and electronic effects distinct from purely halogenated derivatives, influencing reactivity and physical characteristics such as boiling point and density .

Properties

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

IUPAC Name

1-bromo-5-fluoro-2,3-dimethylbenzene

InChI

InChI=1S/C8H8BrF/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,1-2H3

InChI Key

MFEVVOJAOKSGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2,3-dimethyl-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. These methods often utilize tubular reactors for diazotization reactions, followed by bromination steps. The use of advanced reaction technologies helps in minimizing side reactions and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dimethyl-5-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine or fluorine atoms can be replaced by other substituents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydro derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, iodine) and catalysts such as iron(III) chloride.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Scientific Research Applications

1-Bromo-2,3-dimethyl-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethyl-5-fluorobenzene involves its interaction with electrophiles and nucleophiles. The compound’s bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, forming intermediates such as benzenonium ions. These intermediates can further react to yield substituted benzene derivatives .

Comparison with Similar Compounds

Physical Properties

A comparison of key physical properties between 1-bromo-2,3-dimethyl-5-fluorobenzene and related compounds is inferred from substituent effects:

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) Refractive Index Source
1-Bromo-2,3-difluorobenzene 192.98 234 1.724
1-Bromo-3-chloro-5-fluorobenzene 209.45 1.72 1.5470
This compound* ~229.08 ~200–220 (estimated) ~1.65 (estimated)

Notes:

  • Boiling Point : Bromo-difluorobenzenes (e.g., 1-bromo-2,3-difluorobenzene) exhibit higher boiling points (~234°C) due to increased polarity from halogens. The methyl groups in this compound likely reduce polarity, lowering the boiling point compared to halogen-rich analogs .
  • Density : Halogen substituents (Br, F, Cl) increase density (e.g., 1.72–1.724 g/cm³). Methyl groups, being less dense, may reduce density slightly (~1.65 g/cm³) .

Chemical Reactivity

Substitution Reactions
  • Bromo Group Reactivity : Bromine at position 1 acts as a leaving group in cross-coupling reactions. For example, 5-bromo-1,2,3-triazines undergo Suzuki-Miyaura coupling with aryl boronic acids . Methyl groups may sterically hinder such reactions compared to smaller substituents like fluorine .
  • Directing Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophiles to meta/para positions. Methyl groups (electron-donating) may counteract this effect, favoring ortho/para substitution in the target compound .
Stability

Halogenated cyclopropenes (e.g., 1-bromo-2,3,3-trifluorocyclopropene) are prone to ring-opening reactions due to strain . In contrast, the benzene core of this compound ensures greater stability, with degradation primarily occurring under harsh conditions (e.g., strong acids/bases) .

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